3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

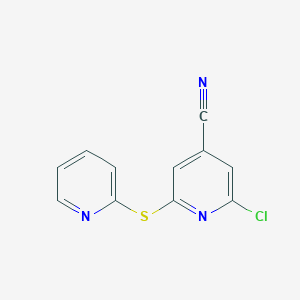

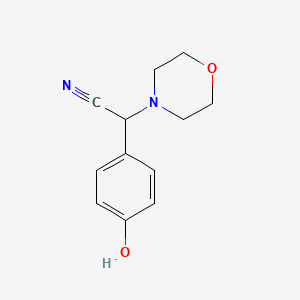

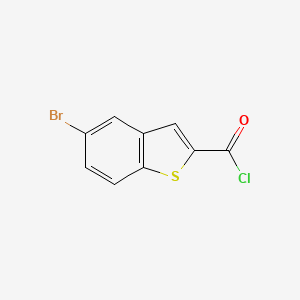

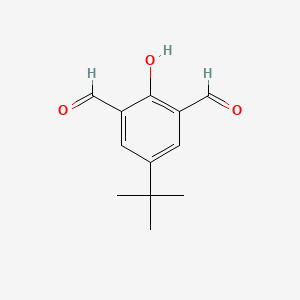

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a chemical compound with the CAS Number: 500025-29-6 . It has a molecular weight of 225.25 . The IUPAC name for this compound is 3-(3-(1H-1lambda3-thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9N2O3S/c12-8(13)4-3-7-10-9(11-14-7)6-2-1-5-15-6/h1-2,5,15H,3-4H2,(H,12,13) . This code provides a specific string of characters that describes the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

- Field : Pharmaceutical Chemistry

- Application : 1,2,4-oxadiazoles have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

- Methods : The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .

- Results : The review article provides coverage of synthetic account of 1,2,4-oxadiazoles as anti-infective agents along with their potential for SAR, activity potential, promising target for mode of action .

- Field : Synthetic Organic Chemistry

- Application : 1,2,4-oxadiazolium salts have been synthesized and their reactivity has been studied .

- Methods : The synthesis of 1,2,4-oxadiazolium salts is based on the functionalization of preliminary prepared uncharged 1,2,4-oxadiazole system .

- Results : This review covers the possible approaches toward these specific heterocyclic systems and points out the advantages of their utilization in different synthetic strategies .

Anti-infective Agents

Synthesis and Reactivity of 1,2,4-oxadiazolium Salts

- Field : Agrochemistry

- Application : The 1,2,4-oxadiazole scaffold is extensively explored in new pesticide discovery and development .

- Methods : The molecular design strategy employed along with highlighting the bioactivity of 1,2,4-oxadiazole derivatives .

- Results : Tioxazafen and flufenoxadiazam have emerged as prominent examples in which 1,2,4-oxadiazole derivatives were utilized as the core active structure within numerous applications .

- Field : Pharmaceutical Chemistry

- Application : 1,2,4-Oxadiazole appears in a variety of pharmaceutical drugs including raltegravir, butalamine, fasiplon, oxolamine, and pleconaril .

- Methods : The 1,2,4-oxadiazole ring serves as a convenient precursor for generation of other heterocyclic and acyclic compounds .

- Results : These drugs have been approved for use and have shown effectiveness in their respective applications .

Pesticides

Pharmaceutical Drugs

- Field : Pharmaceutical Chemistry

- Application : 1,2,4-oxadiazoles are of particular interest for the treatment of cystic fibrosis (CF), Duchenne muscular dystrophy (DMD), Alzheimer’s disease, and for their use as antibiotics .

- Methods : The 1,2,4-oxadiazole ring is incorporated into various pharmaceutical drugs .

- Results : These drugs have shown effectiveness in their respective applications .

- Field : Materials Chemistry

- Application : The utility of 1,2,4-oxadiazoles as materials for OLEDs, ionic liquids, and gas sorbing/releasing systems are well documented .

- Methods : The 1,2,4-oxadiazole ring is incorporated into these materials .

- Results : These materials have shown promising results in their respective applications .

Treatment of Various Diseases

Materials for OLEDs and Ionic Liquids

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-8(13)4-3-7-10-9(11-14-7)6-2-1-5-15-6/h1-2,5H,3-4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJGVLSBXNIPCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601241867 |

Source

|

| Record name | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |

CAS RN |

500025-29-6 |

Source

|

| Record name | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500025-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Thienyl)-1,2,4-oxadiazole-5-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(acetyloxy)methyl]-2-furoate](/img/structure/B1334650.png)

![5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1334657.png)